molecular formula C7H14N2O B1380347 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one CAS No. 1505580-78-8

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one

Cat. No. B1380347
CAS RN: 1505580-78-8
M. Wt: 142.2 g/mol
InChI Key: UDUBDEBLXVUGDG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one, or 3-AMPDM, is an organic compound that has been widely studied in recent years due to its interesting properties and potential applications in synthetic chemistry, medicine, and biochemistry. This compound is a member of the pyrrolidinone family of compounds and has been used as a building block in many synthetic reactions.

Scientific Research Applications

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine, a core scaffold in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," is widely utilized in drug discovery due to its versatility and the possibility to efficiently explore pharmacophore space. The pyrrolidine ring is valued for its contribution to the stereochemistry of molecules and its impact on the three-dimensional (3D) structure, enhancing interactions with biological targets. Studies have reported a variety of biologically active compounds featuring the pyrrolidine ring, highlighting its utility in developing treatments for various diseases (Li Petri et al., 2021).

Aminomethyl Groups in Bioanalytical Applications

The incorporation of aminomethyl groups, akin to the functional group in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," into bioanalytical tools has been exemplified by the development of aptamers. Aptamers are artificial nucleic acid sequences that can bind to targets with high specificity and affinity. The modification of aptamers with functional groups, such as aminomethyl, allows for versatile applications in biosensing, diagnostics, and therapeutics. This flexibility underscores the significance of functional groups in advancing bioanalytical technologies (Iliuk et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthases, including endothelial, inducible, and brain . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.

Mode of Action

This could result in changes in vasodilation, neurotransmission, and immune response .

Biochemical Pathways

Given its potential interaction with nitric oxide synthases, it could influence the nitric oxide signaling pathway . This pathway plays a significant role in various biological processes, including vasodilation, neurotransmission, and immune response.

Result of Action

If it does interact with nitric oxide synthases as hypothesized, it could potentially influence cellular processes such as vasodilation, neurotransmission, and immune response .

properties

IUPAC Name

3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(5-8)3-4-9(2)6(7)10/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUBDEBLXVUGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1=O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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